molecular formula C10H14N2O2 B8569127 3-Amino-2-hydroxy-4-phenylbutanamide

3-Amino-2-hydroxy-4-phenylbutanamide

Cat. No.: B8569127
M. Wt: 194.23 g/mol
InChI Key: JAYYJZZOYTVNHH-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxy-4-phenylbutanamide is a chiral amide derivative characterized by a phenyl group at the C4 position, a hydroxyl group at C2, and an amino group at C2. Its molecular formula is C₁₀H₁₂N₂O₂, with a molecular weight of 192.22 g/mol. The compound is typically stored at 2–8°C to maintain stability, as indicated by its use as an intermediate in organic synthesis .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

3-amino-2-hydroxy-4-phenylbutanamide

InChI

InChI=1S/C10H14N2O2/c11-8(9(13)10(12)14)6-7-4-2-1-3-5-7/h1-5,8-9,13H,6,11H2,(H2,12,14)

InChI Key

JAYYJZZOYTVNHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(=O)N)O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between 3-Amino-2-hydroxy-4-phenylbutanamide and analogous compounds:

Compound Name Molecular Formula Key Functional Groups Structural Features Applications/Notes
This compound C₁₀H₁₂N₂O₂ Amide, hydroxyl, amino, phenyl Chiral (2R,3S) configuration Pharmaceutical intermediate
3-oxo-2-Phenylbutanamide (APAA) C₁₀H₁₁NO₂ Amide, ketone (3-oxo), phenyl Lacks hydroxyl and amino groups Amphetamine synthesis precursor
N-(3-amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide C₁₇H₁₅Cl₂N₂O₂ Amide, dichlorophenoxy, methylamino Chlorinated aromatic substituents Undisclosed biological activity
3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride C₈H₁₅N₂O₂·HCl Amide, hydroxyl, amino, cyclobutyl Cyclobutyl ring replaces phenyl; HCl salt Investigational compound
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives C₂₀H₃₁N₅O₃ (example) Hydroxyphenyl, amino, carboxylic acid Complex nitrogenous scaffolds Scaffolds for drug development

Physicochemical Properties

  • Solubility and Stability: The hydrochloride salt of 3-Amino-4-cyclobutyl-2-hydroxybutanamide exhibits enhanced water solubility compared to the phenyl analog due to ionic character . APAA is stable for ≥4 years at -20°C, reflecting its utility as a forensic reference standard .
  • Spectroscopic Data: this compound: Distinct IR peaks for -OH (~3300 cm⁻¹), -NH₂ (~3450 cm⁻¹), and amide C=O (~1650 cm⁻¹) . 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives: $^{13}\text{C NMR}$ shifts at 170–175 ppm (carboxylic acid C=O) and 115–125 ppm (aromatic carbons) .

Stereochemical Considerations

The (2R,3S) configuration of this compound contrasts with 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride, which exists as both cis and trans diastereomers. Stereochemistry significantly impacts binding affinity in biological systems; for example, the (2R,3S) isomer may exhibit higher enzymatic specificity than racemic mixtures .

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